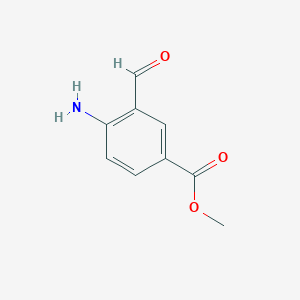

4-氨基-3-甲酰基苯甲酸甲酯

描述

“Methyl 4-amino-3-formylbenzoate” is a chemical compound with the CAS Number: 841296-15-9. It has a molecular weight of 179.18 and its molecular formula is C9H9NO3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3-formylbenzoate” is1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 . This code provides a unique representation of the molecule’s structure. It has a density of 1.268 g/cm3 . Its boiling point is 374.203ºC at 760 mmHg and its melting point is between 122-124 °C .

科学研究应用

医药:抗代谢物合成

4-氨基-3-甲酰基苯甲酸甲酯用于抗代谢物的合成,特别是那些模拟叶酸的抗代谢物 。这些化合物在癌症化疗中至关重要,因为它们会干扰细胞生长和复制。该化合物能够整合到复杂的药物结构中,使其在开发新的治疗剂方面具有价值。

生物化学:酰胺键形成

在生物化学中,该化合物在从酯合成伯酰胺和仲酰胺中发挥作用 。该过程非常重要,因为酰胺是创建肽和蛋白质的基础,而肽和蛋白质对各种生物功能和药物应用至关重要。

材料科学:聚合物前体

4-氨基-3-甲酰基苯甲酸甲酯是开发先进材料的前体。 它用于制备聚合物和共聚物,这些聚合物在创造具有特定机械和化学性质的新材料方面具有应用 。

工业化学:化学合成的中间体

在工业应用中,该化合物是合成更复杂化学实体的中间体。 其中一个应用是制备4-氨基甲基苯甲酸,它是用于聚合物生产的单体,也是制药的原料 。

聚合物科学:聚合物的功能化

该化合物参与聚合物的功能化,它被用于在聚合物中引入反应性侧基。 这种修饰允许创建具有特定、所需性质的聚合物 。

环境科学:绿色化学研究

4-氨基-3-甲酰基苯甲酸甲酯还在环境科学中进行研究,以评估其在绿色化学应用中的潜在用途。 它在合成环保材料中的作用以及它参与旨在减少有害副产物的过程,特别令人感兴趣 。

分析化学:色谱法和质谱法

在分析化学中,4-氨基-3-甲酰基苯甲酸甲酯的衍生物用于色谱法和质谱法分析复杂混合物。 这有助于识别和量化样品中的物质 。

先进电池科学:电化学应用

最后,该化合物在先进电池科学中得到应用。 它因其电化学性质而受到研究,这可能导致开发性能更好的电池和储能装置 。

安全和危害

“Methyl 4-amino-3-formylbenzoate” is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Relevant Papers The paper titled “Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes” discusses the synthesis of amides through a direct amidation of esters . This could potentially be relevant to the synthesis of “Methyl 4-amino-3-formylbenzoate”.

作用机制

Target of Action

The primary targets of Methyl 4-amino-3-formylbenzoate are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

Like many other benzoate derivatives, it may interact with its targets through various chemical reactions such as nucleophilic substitution or oxidation .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the biochemical pathways this compound affects .

Result of Action

The molecular and cellular effects of Methyl 4-amino-3-formylbenzoate’s action are currently under investigation. As more research is conducted, we will gain a better understanding of these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-amino-3-formylbenzoate. Factors such as temperature, pH, and the presence of other substances can affect how Methyl 4-amino-3-formylbenzoate interacts with its targets .

属性

IUPAC Name |

methyl 4-amino-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDSSJJSVMYZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677239 | |

| Record name | Methyl 4-amino-3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

841296-15-9 | |

| Record name | Methyl 4-amino-3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

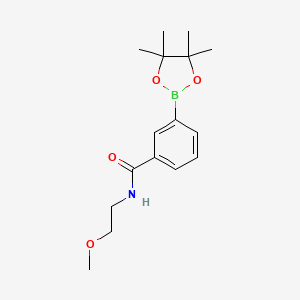

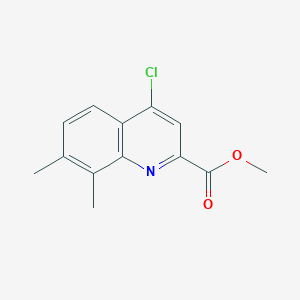

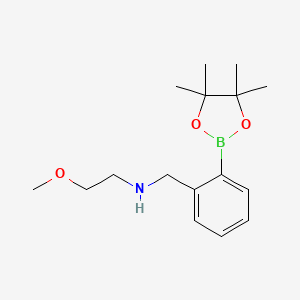

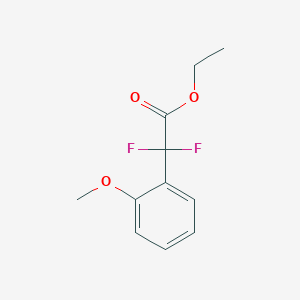

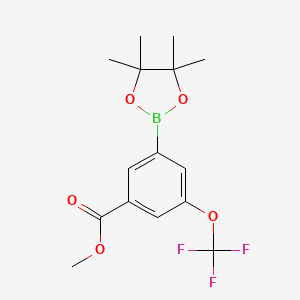

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

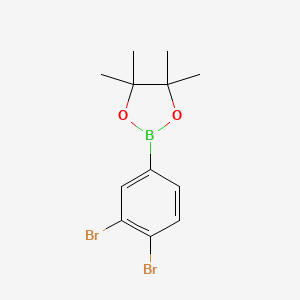

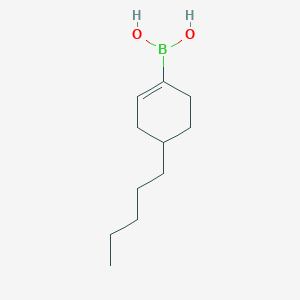

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-[(Methylamino)sulfonyl]phenyl)boronic acid](/img/structure/B1421301.png)